molecular formula C17H18N2OS B11616411 N-(2-methylpropyl)phenothiazine-10-carboxamide CAS No. 443327-73-9

N-(2-methylpropyl)phenothiazine-10-carboxamide

Cat. No.: B11616411
CAS No.: 443327-73-9
M. Wt: 298.4 g/mol
InChI Key: HQRZNZVMYRWUSJ-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-10H-phenothiazine-10-carboxamide is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by its unique structure, which includes a phenothiazine core with a carboxamide group and a 2-methylpropyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-10H-phenothiazine-10-carboxamide typically involves the following steps:

    Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the phenothiazine core with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

    Addition of the 2-Methylpropyl Group: The final step involves the alkylation of the carboxamide with 2-methylpropyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of N-(2-methylpropyl)-10H-phenothiazine-10-carboxamide follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Phenothiazine: Large-scale cyclization of diphenylamine with sulfur.

    Carboxamide Formation: Reacting phenothiazine with carboxylic acid derivatives in large reactors.

    Alkylation: Using continuous flow reactors for the alkylation step to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-10H-phenothiazine-10-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The phenothiazine core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated phenothiazine derivatives.

Scientific Research Applications

N-(2-methylpropyl)-10H-phenothiazine-10-carboxamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in treating neurological disorders due to its structural similarity to other phenothiazine-based drugs.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-10H-phenothiazine-10-carboxamide involves its interaction with various molecular targets. The compound can:

    Inhibit Enzymes: It may inhibit enzymes involved in neurotransmitter metabolism, similar to other phenothiazines.

    Modulate Receptors: It can interact with neurotransmitter receptors, affecting signal transduction pathways.

    Induce Oxidative Stress: The compound may generate reactive oxygen species, leading to oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Methylpropyl)acetamide: A simpler amide with different pharmacological properties.

    Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl): Another compound with a 2-methylpropyl group but different core structure.

Uniqueness

N-(2-methylpropyl)-10H-phenothiazine-10-carboxamide is unique due to its phenothiazine core, which imparts distinct chemical and biological properties

Properties

CAS No.

443327-73-9

Molecular Formula

C17H18N2OS

Molecular Weight

298.4 g/mol

IUPAC Name

N-(2-methylpropyl)phenothiazine-10-carboxamide

InChI

InChI=1S/C17H18N2OS/c1-12(2)11-18-17(20)19-13-7-3-5-9-15(13)21-16-10-6-4-8-14(16)19/h3-10,12H,11H2,1-2H3,(H,18,20)

InChI Key

HQRZNZVMYRWUSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31

solubility

7.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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